molecular formula C19H13F3N4O4S2 B2922900 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 868975-12-6

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2922900
M. Wt: 482.45
InChI Key: FESRJGSIGJXYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H13F3N4O4S2 and its molecular weight is 482.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Compounds similar to the query have been studied for their corrosion inhibiting effects. For instance, benzothiazole derivatives have shown to offer high inhibition efficiencies against steel corrosion in acidic solutions. These inhibitors can adsorb onto surfaces via both physical and chemical means, providing extra stability against corrosion. This application is significant in the field of materials science and engineering for protecting metals in aggressive environments (Hu et al., 2016).

Anticancer Properties

Another area of application is in the development of anticancer agents. Compounds with a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These studies not only help in understanding the anticancer mechanism of such compounds but also in the development of new therapeutic agents (Tiwari et al., 2017).

Synthesis and Characterization of Novel Compounds

Research on the synthesis of new compounds with heterocyclic moieties like thiadiazoles and benzamides contributes to the expansion of chemical libraries for various applications. These efforts include the development of methodologies for synthesizing novel compounds, understanding their structural characteristics, and exploring their potential applications in medicinal chemistry and materials science. Studies on the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd provide insights into the structural and functional aspects of such compounds (Adhami et al., 2012).

Antimicrobial and Nematocidal Activities

Compounds with thiadiazole and benzamide moieties have been investigated for their antimicrobial and nematocidal activities. This includes studies on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which showed promising nematocidal activity against certain pests. Such research is valuable in developing new agents for pest control and addressing antimicrobial resistance (Liu et al., 2022).

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O4S2/c20-19(21,22)12-4-2-1-3-11(12)16(28)24-17-25-26-18(32-17)31-8-15(27)23-10-5-6-13-14(7-10)30-9-29-13/h1-7H,8-9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESRJGSIGJXYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

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